Olvanil

Descripción general

Descripción

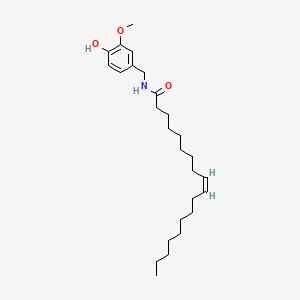

Olvanil, también conocido como N-vanilil-9E-octadecenamida, es un análogo sintético no picante de la capsaicina, el ingrediente picante natural del pimiento. Activa el canal del receptor potencial transitorio tipo vaniloide 1 (TRPV1) y se desarrolló como un posible compuesto analgésico. This compound tiene potentes efectos antihiperalgésicos en varios modelos experimentales de dolor crónico .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Olvanil se puede sintetizar a través de una reacción catalizada por lipasa en disolventes orgánicos. La velocidad de liberación de la vanililamina de su sal de clorhidrato es el paso limitante en esta síntesis. Cuando la concentración de la base amina terciaria (N,N-diisopropiletilamina) aumenta, la velocidad inicial de la síntesis de la amida aumenta proporcionalmente. A un exceso molar de 12 de N,N-diisopropiletilamina y 30 minutos de preincubación, tanto la velocidad inicial como la conversión total se optimizan .

Métodos de producción industrial: Los métodos de producción industrial para this compound no están ampliamente documentados. El método de síntesis catalizada por lipasa mencionado anteriormente se puede ampliar para aplicaciones industriales, dado la optimización adecuada de las condiciones de reacción y los procesos de purificación.

Análisis De Reacciones Químicas

Tipos de reacciones: Olvanil experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas, aunque los estudios detallados sobre sus productos de oxidación son limitados.

Sustitución: this compound puede participar en reacciones de sustitución, particularmente las que involucran su grupo amida.

Reactivos y condiciones comunes:

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Sustitución: Se pueden utilizar reactivos como cloruros de acilo o anhídridos para reacciones de sustitución que involucran el grupo amida.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados de this compound, mientras que las reacciones de sustitución pueden producir diferentes derivados de amida.

Aplicaciones Científicas De Investigación

Olvanil tiene varias aplicaciones de investigación científica, que incluyen:

Química: this compound se utiliza como compuesto modelo en estudios que involucran la activación y desensibilización del canal TRPV1.

Mecanismo De Acción

Olvanil ejerce sus efectos activando el canal del receptor potencial transitorio tipo vaniloide 1 (TRPV1). Esta activación conduce a un aumento en las concentraciones intracelulares de calcio en las neuronas sensoriales. This compound es más eficaz que la capsaicina para desensibilizar las respuestas del TRPV1 a una mayor exposición a la capsaicina. Los efectos antihiperalgésicos de this compound probablemente se deban a su capacidad para desensibilizar directamente los canales TRPV1 de forma independiente del receptor cannabinoide CB1 .

Compuestos similares:

Capsaicina: El ingrediente picante natural del pimiento, que también activa los canales TRPV1 pero es picante y tiene más efectos secundarios.

Comparación:

Picante: this compound no es picante, a diferencia de la capsaicina, lo que lo hace más adecuado para aplicaciones donde la picante no es deseable.

Efectos secundarios: This compound tiene un mejor perfil de efectos secundarios en comparación con la capsaicina, lo que lo convierte en un candidato más atractivo para aplicaciones terapéuticas.

Comparación Con Compuestos Similares

Capsaicin: The natural pungent ingredient of capsicum, which also activates TRPV1 channels but is pungent and has more side effects.

Comparison:

Pungency: Olvanil is non-pungent, unlike capsaicin, making it more suitable for applications where pungency is undesirable.

Actividad Biológica

Olvanil is a synthetic compound derived from capsaicin, known for its role as a potent agonist of the vanilloid receptor 1 (VR1), also referred to as transient receptor potential vanilloid 1 (TRPV1). Unlike capsaicin, which is known for its pungency, this compound is characterized as a non-pungent analog. This unique property allows it to be explored for various therapeutic applications, particularly in pain management and cancer treatment.

This compound activates TRPV1 receptors, which are involved in nociception and inflammatory responses. Its action on these receptors has implications for various physiological processes, including:

- Pain modulation : By activating TRPV1, this compound can influence pain pathways.

- Anticancer effects : Research indicates that this compound may inhibit the proliferation and invasion of cancer cells through mechanisms independent of TRPV1 and cannabinoid receptors (CB1) .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a comparative study between this compound and its analog arvanil demonstrated that both compounds inhibit the proliferation of malignant melanoma cells in a concentration-dependent manner. Notably, this compound showed more favorable interactions when combined with cisplatin (CDDP) in certain melanoma cell lines compared to arvanil, suggesting a unique efficacy profile .

Table 1: Comparative Anticancer Effects of this compound and Arvanil

| Compound | Cell Line | Effect on Proliferation | Interaction with CDDP |

|---|---|---|---|

| This compound | SK-MEL 28 | Inhibition | Additive |

| This compound | FM55M2 | Inhibition | Additive |

| Arvanil | SK-MEL 28 | Inhibition | Antagonistic |

| Arvanil | FM55M2 | Inhibition | Antagonistic |

Anti-invasive Activity

This compound has also been shown to possess anti-invasive properties in human small cell lung cancer (SCLC) cells. Studies utilizing Boyden chamber invasion assays indicated that both this compound and arvanil exhibited superior anti-invasive activity compared to capsaicin. This effect was mediated through the activation of the AMP-activated protein kinase (AMPK) pathway, rather than through TRPV1 or CB1 receptor pathways .

Table 2: Anti-invasive Activity Comparison

| Compound | Cell Type | Anti-invasive Activity |

|---|---|---|

| This compound | SCLC | High |

| Arvanil | SCLC | High |

| Capsaicin | SCLC | Moderate |

Other Biological Activities

In addition to its anticancer effects, this compound has demonstrated potential in other areas:

- Antiemetic Properties : Research indicates that this compound may have antiemetic effects, potentially useful in managing nausea associated with chemotherapy .

- Anxiolytic Effects : Studies evaluating the anxiolytic potential of this compound suggest it may influence anxiety-like behaviors in animal models .

Study on Cancer Cell Lines

A pivotal study conducted on various cancer cell lines illustrated that this compound effectively induced apoptosis in malignant cells while sparing normal cells. The exact mechanisms remain under investigation but are thought to involve stress pathways activated by TRPV1 .

Implications for Therapeutics

The dual action of this compound as both an analgesic and an anticancer agent positions it as a promising candidate for further clinical research. Its non-pungent nature allows for better patient tolerance compared to traditional capsaicin treatments.

Propiedades

IUPAC Name |

(Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H43NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(29)27-22-23-19-20-24(28)25(21-23)30-2/h10-11,19-21,28H,3-9,12-18,22H2,1-2H3,(H,27,29)/b11-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPZKBPQVWDSATI-KHPPLWFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1045669 | |

| Record name | (Z)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58493-49-5 | |

| Record name | Olvanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58493-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Olvanil [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058493495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-N-[(4-Hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OLVANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P7KIU7003 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.